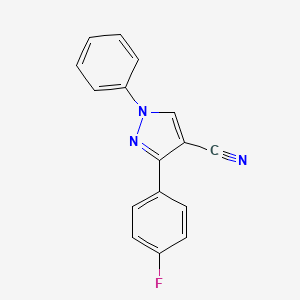
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is a chemical compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrazole ring, with a carbonitrile group at the 4-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways and influencing cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but has a naphthalen-1-yl group instead of a phenyl group.
4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine:
Uniqueness
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to biological targets, while the carbonitrile group provides additional reactivity for further chemical modifications .
Propriétés
Formule moléculaire |
C16H10FN3 |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H10FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H |
Clé InChI |
MSOLMJNUTYCIQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















